molecular formula C7H6F2N6O B2705571 1-(difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine CAS No. 2226034-13-3

1-(difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B2705571
CAS No.: 2226034-13-3
M. Wt: 228.163
InChI Key: OXUPSZRKVWQPGU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine is a novel chemical compound designed for research and development purposes. It features a hybrid structure combining a pyrazole ring and a 1,2,4-triazole moiety, both of which are privileged scaffolds in medicinal and agricultural chemistry known for their diverse biological activities . The inclusion of a difluoromethyl group on the pyrazole ring is a strategic modification, as this moiety can significantly influence a molecule's physicochemical properties, including metabolic stability and membrane permeability. The difluoromethyl (CF2H) group is also recognized for its ability to act as a hydrogen bond donor, which can be crucial for interactions with biological targets . Compounds containing pyrazole cores have demonstrated a wide range of pharmacological activities, such as antifungal, antibacterial, and anticancer effects, making them valuable intermediates in drug discovery . Similarly, 1,2,4-triazole derivatives are frequently explored for their fungicidal and pesticidal properties . The unique architecture of this particular molecule, which links these two heterocyclic systems via a carbonyl group, makes it a compound of significant interest for investigating new bioactive agents in pharmaceutical and agrochemical research. This product is intended for laboratory research use only and is not classified as a drug, pesticide, or biocidal product. It is not for diagnostic or therapeutic use and is not intended for human consumption.

Properties

IUPAC Name

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N6O/c8-7(9)15-4(1-5(10)13-15)6(16)14-3-11-2-12-14/h1-3,7H,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUPSZRKVWQPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1N)C(F)F)C(=O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that compounds related to 1-(difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine exhibit significant antifungal properties. For instance, a study synthesized novel pyrazole derivatives and tested them against several phytopathogenic fungi. The findings indicated that some derivatives displayed moderate to excellent antifungal activity, outperforming traditional fungicides like boscalid .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) study highlighted how modifications to the pyrazole ring could enhance antifungal potency. The use of molecular docking techniques revealed that specific interactions between the compound and target enzymes were crucial for its antifungal efficacy .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of pyrazoles can exhibit broad-spectrum antimicrobial activity against various pathogens. In one study, compounds were evaluated for their ability to inhibit bacterial growth, demonstrating significant activity against both Gram-positive and Gram-negative bacteria .

Case Study: Synthesis and Evaluation

A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. The results showed that certain modifications led to enhanced activity against multiple bacterial strains, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Applications in Medicinal Chemistry

Beyond its direct biological activities, this compound serves as a valuable intermediate in the synthesis of other pharmaceuticals. Its structure allows for further modifications to create new compounds with targeted biological activities.

Synthesis of Novel Derivatives

The versatility of the compound has led researchers to explore its application in synthesizing novel derivatives with improved pharmacological profiles. For example, modifications involving different substituents on the pyrazole or triazole rings have been investigated to enhance specific biological activities .

Summary Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathogenReference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideAntifungalPhytopathogenic fungi
Various Pyrazole DerivativesAntimicrobialGram-positive & Gram-negative bacteria
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acidAntimicrobialVarious pathogens

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues of Pyrazole Derivatives

The table below compares the target compound with structurally related pyrazole-based molecules:

Compound Name Core Structure Key Substituents Notable Properties/Biological Activity Reference
Target Compound : 1-(Difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine Pyrazole - 1: Difluoromethyl
- 5: 1H-1,2,4-Triazole carbonyl
- 3: Amine
Potential kinase inhibition (inferred)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) Pyrazole - 1: 4-Fluorophenyl
- 5: p-Tolyl
- 3: Carboxamide
Antioxidant properties (inferred from phenol group)
1-(tert-Butyl)-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine Pyrazole - 1: tert-Butyl
- 3: 4-(Trifluoromethoxy)phenyl
- 5: Amine
Enhanced lipophilicity and metabolic stability
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (5e) Pyrazole - 1: 4-Methylsulfonylphenyl
- 5: Benzodioxolyl
- 3: Carboxamide
Potential anti-inflammatory activity
7-(Difluoromethyl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Triazolopyrimidine - 7: Difluoromethyl
- 5: 4-Methoxyphenyl
- 2: Carboxylic acid
Anticancer activity (inferred from triazolo core)
Key Observations:
  • Fluorinated Groups : Both the target compound and 1-(tert-butyl)-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine leverage fluorine substituents to improve pharmacokinetic profiles. Trifluoromethoxy groups enhance membrane permeability, while difluoromethyl may reduce toxicity .
  • Triazole vs.

Comparison with Triazole-Containing Analogues

Triazole rings are critical for bioactivity due to their tautomerism and hydrogen-bonding capacity:

Compound Name Core Structure Key Substituents Biological Activity Reference
3-Phenyl-1H-1,2,4-triazol-5-amine 1,2,4-Triazole - 3: Phenyl
- 5: Amine
Antifungal/anticancer (tautomer-dependent)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole - 1: 4-Chlorophenyl
- 5: Trifluoromethyl
- 4: Carboxylic acid
c-Met kinase inhibition (IC₅₀ < 1 μM)
Target Compound Pyrazole + 1,2,4-Triazole - 5: 1,2,4-Triazole carbonyl Hypothesized kinase inhibition
Key Observations:
  • Tautomerism : Unlike 3-phenyl-1H-1,2,4-triazol-5-amine , the target’s triazole is fixed in a carbonyl-conjugated position, reducing tautomeric variability and improving binding predictability .
  • Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group in 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid increases electron-withdrawing effects, whereas the target’s difluoromethyl balances hydrophobicity and steric bulk .

Biological Activity

1-(Difluoromethyl)-5-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-3-amine is a heterocyclic compound that combines the structural features of pyrazole and triazole rings. These structures are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula for this compound is C7H6F2N6OC_7H_6F_2N_6O, with a molecular weight of 222.6 g/mol. The compound is characterized by its difluoromethyl group and a carbonyl functional group attached to the triazole moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways. For example, it has been shown to affect tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, suggesting that this compound could also exhibit such effects .

Anticancer Activity

Research indicates that derivatives of pyrazoles and triazoles possess substantial anticancer properties. A study highlighted that related compounds showed IC50_{50} values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potent antiproliferative effects .

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7TBD
Related Pyrazole DerivativeMDA-MB-23174

Antimicrobial Activity

In vitro studies have shown that pyrazole derivatives exhibit moderate to excellent antifungal activity against phytopathogenic fungi. The compound's structural features may enhance its interaction with microbial targets .

CompoundTarget PathogenActivity
This compoundVarious FungiModerate to Excellent

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antitumor Studies : A series of pyrazole derivatives were tested for their ability to inhibit BRAF(V600E) and other kinases involved in cancer progression. These studies revealed a correlation between structural modifications and enhanced biological activity .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of related pyrazoles, demonstrating their potential to inhibit pro-inflammatory cytokines like TNF-alpha in cellular models .

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